molecular formula C12H13NO B138431 N-(Bicyclo[1.1.1]pentan-1-yl)benzamide CAS No. 151361-59-0

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide

Cat. No. B138431
M. Wt: 187.24 g/mol
InChI Key: APXWMBUUEAIMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide, also known as Bicuculline, is a naturally occurring alkaloid that is found in the plant Dicentra cucullaria. Bicuculline is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA) and is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission.

Scientific Research Applications

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission. It is a potent antagonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA receptor, N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can increase neuronal excitability and induce epileptic seizures. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is also used to study the effects of GABAergic drugs, such as benzodiazepines and barbiturates, on neuronal activity.

Mechanism Of Action

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents GABA from binding, thereby blocking the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can induce epileptic seizures.

Biochemical And Physiological Effects

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has several biochemical and physiological effects. It can increase neuronal excitability, induce epileptic seizures, and alter synaptic transmission. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has also been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation.

Advantages And Limitations For Lab Experiments

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, its potency and ability to induce epileptic seizures can also be a limitation, as it can be difficult to control the effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in experiments.

Future Directions

There are several future directions for research on N-(Bicyclo[1.1.1]pentan-1-yl)benzamide. One area of interest is the role of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target the GABA receptor, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide on neuronal function and behavior.

Synthesis Methods

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can be synthesized from the alkaloid Corydalis yanhusuo, which is found in the plant Corydalis yanhusuo. The synthesis involves several steps, including extraction, purification, and chemical modification. The final product is a white crystalline powder that is soluble in water and organic solvents.

properties

CAS RN

151361-59-0

Product Name

N-(Bicyclo[1.1.1]pentan-1-yl)benzamide

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanyl)benzamide

InChI

InChI=1S/C12H13NO/c14-11(10-4-2-1-3-5-10)13-12-6-9(7-12)8-12/h1-5,9H,6-8H2,(H,13,14)

InChI Key

APXWMBUUEAIMBK-UHFFFAOYSA-N

SMILES

C1C2CC1(C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC1(C2)NC(=O)C3=CC=CC=C3

synonyms

Benzamide, N-bicyclo[1.1.1]pent-1-yl-

Origin of Product

United States

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